molecular formula C7H11NO2 B3346319 1-Acetylpyrrolidine-3-carbaldehyde CAS No. 1174447-98-3

1-Acetylpyrrolidine-3-carbaldehyde

Cat. No.: B3346319
CAS No.: 1174447-98-3
M. Wt: 141.17 g/mol
InChI Key: CPNWBLATBKISDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetylpyrrolidine-3-carbaldehyde is a chemical compound that features a pyrrolidine ring substituted with an acetyl group at the first position and an aldehyde group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylpyrrolidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-acetylpyrrolidine with an oxidizing agent can yield the desired aldehyde. Another method involves the use of a 1,3-dipolar cycloaddition reaction between a nitrone and an olefin, which provides regio- and stereoselectivity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Acetylpyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to form the corresponding alcohol.

    Substitution: The acetyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the acetyl group.

Major Products Formed:

Scientific Research Applications

1-Acetylpyrrolidine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-acetylpyrrolidine-3-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound useful in studying enzyme function and inhibition .

Comparison with Similar Compounds

  • 1-Acetylpyrrolidine-2-carbaldehyde
  • 1-Acetylpyrrolidine-4-carbaldehyde
  • 1-Acetylpyrrolidine-3-carboxylic acid

Uniqueness: 1-Acetylpyrrolidine-3-carbaldehyde is unique due to the specific positioning of the acetyl and aldehyde groups on the pyrrolidine ring. This configuration imparts distinct chemical reactivity and biological activity compared to its isomers and related compounds. The presence of both an electron-withdrawing acetyl group and an electron-donating aldehyde group creates a unique electronic environment that influences its reactivity and interactions with other molecules .

Properties

IUPAC Name

1-acetylpyrrolidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-6(10)8-3-2-7(4-8)5-9/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNWBLATBKISDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Acetylpyrrolidine-3-carbaldehyde
Reactant of Route 2
1-Acetylpyrrolidine-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-Acetylpyrrolidine-3-carbaldehyde
Reactant of Route 4
1-Acetylpyrrolidine-3-carbaldehyde
Reactant of Route 5
1-Acetylpyrrolidine-3-carbaldehyde
Reactant of Route 6
1-Acetylpyrrolidine-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.